molecular formula C22H19N3O2S B2427267 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 685851-89-2

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2427267
CAS RN: 685851-89-2
M. Wt: 389.47
InChI Key: AVTXOIDNPXFKGK-UHFFFAOYSA-N
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Description

The compound “3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound that falls under the category of thieno[2,3-b]pyridines . Thieno[2,3-b]pyridines are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4,6-dimethyl-3-cyanopyridine-2 (1 H )-thione with 2-chloromethylquinazoline-4 (3 H )-one furnished the corresponding 3-amino-2- (4-oxo-3,4-dihydroquinazolin-2-yl)thieno [2,3- b ]pyridines .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Thieno[2,3-b]pyridines like 3-aminothieno[2,3-b]pyridine-2-carboxamides can be oxidized with commercially available bleach, leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines in moderate yields (Stroganova et al., 2019).
  • Synthesis of 2-chlorophenyl carboxamide thienopyridines involved modifying key functional groups, with modifications at C-5 allowing for greater activity in compounds. The elimination of activity was observed when modifying the 3-amino and 2-aryl carboxamide functionalities (van Rensburg et al., 2017).

Antiproliferative and Antimicrobial Activity

  • Certain thieno[2,3-b]pyridine derivatives exhibit antiproliferative activity against various cell lines, including melanoma and breast cancer, potentially due to interaction with the phospholipase C enzyme (Hung et al., 2014).
  • New thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives were synthesized, showing in vitro antimicrobial activities (Gad-Elkareem et al., 2011).

Structural and Molecular Investigations

  • The synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their reactions were studied, with the products undergoing various cyclization reactions. The tautomeric equilibrium of one such compound was analyzed using DFT quantum chemical calculations (Chigorina et al., 2019).
  • X-ray structural analysis was used to study the structures of several functionalized thieno[2,3-b]pyridines, showing the potential for detailed molecular insights (Dyachenko et al., 2019).

properties

IUPAC Name

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-12-14(2)24-22-18(13)19(23)20(28-22)21(26)25-15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-12H,23H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXOIDNPXFKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

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